7-(3-Fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-(3-fluorophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5OS/c1-7-10(12(16)21)11(8-4-3-5-9(15)6-8)20-13(17-7)18-14(19-20)22-2/h3-6,11H,1-2H3,(H2,16,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVLYLOITSSVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 7-(3-Fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication.
Mode of Action
7-(3-Fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide acts as an inhibitor of CDK2. It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2, a protein required for CDK2 activation. This inhibition disrupts the progression of the cell cycle, particularly the transition from the G1 phase to the S phase.
Biochemical Pathways
By inhibiting CDK2, 7-(3-Fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide affects the cell cycle regulatory pathway . This disruption leads to the arrest of cell cycle progression, preventing the replication of DNA and the division of cells. The compound’s action on this pathway has downstream effects that include the induction of apoptosis, or programmed cell death.
Pharmacokinetics
These properties can help predict the observed antitumor activity.
Result of Action
The result of the action of 7-(3-Fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is the significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines. It also induces significant alterations in cell cycle progression and apoptosis within HCT cells.
Biological Activity
The compound 7-(3-Fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines , which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 270.34 g/mol. The presence of a fluorophenyl group and a methylthio substituent contributes to its unique pharmacological profile.
Biological Activity Overview
-
Antiviral Activity
- Research indicates that derivatives of 1,2,4-triazolo[1,5-a]pyrimidines exhibit significant antiviral properties. Specifically, studies have shown that certain compounds within this class can inhibit the replication of viruses such as Influenza A virus (IAV) and HIV-1. For instance, the compound's ability to inhibit the PA-PB1 interaction in IAV has been demonstrated with IC50 values indicating effective concentrations that reduce viral replication without cytotoxic effects on host cells .
-
Cytotoxicity Against Cancer Cells
- The compound's cytotoxic effects have been evaluated against various cancer cell lines. In vitro studies revealed that it exhibits selective cytotoxicity against human malignant cells such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression .
- Antimicrobial Properties
The biological activities of 7-(3-Fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be attributed to several mechanisms:
- Inhibition of Viral Enzymes : The compound is believed to interfere with viral polymerases and other essential enzymes necessary for viral replication.
- Induction of Apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways leading to programmed cell death.
- Disruption of Membrane Integrity : Antimicrobial effects may stem from the compound's ability to disrupt bacterial cell membranes.
Case Studies and Research Findings
Scientific Research Applications
Research indicates that compounds within the triazolopyrimidine class exhibit various biological activities including:
-
Anti-inflammatory Activity
- Certain derivatives have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The IC50 values for related compounds are reported to be around 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
- The compound's structure suggests potential interactions with inflammatory mediators such as TNFα and its receptors, which play critical roles in inflammatory pathways.
-
Antibacterial and Antifungal Activity
- Triazolopyrimidine derivatives have demonstrated effectiveness against various bacterial strains and fungi. For example, modifications in the molecular structure have been linked to enhanced potency against Candida species .
- Studies have indicated that some derivatives exhibit broad-spectrum antimicrobial activity, making them potential candidates for further development in treating infections.
Structure-Activity Relationship (SAR)
The biological activity of triazolopyrimidine compounds is closely related to their chemical structure. Key insights include:
- Electron-donating groups , such as methoxy or fluorine substituents on the phenyl rings, enhance activity by improving solubility and interaction with biological targets.
- Hydrophobic interactions are crucial for binding affinity to target proteins involved in inflammation and microbial resistance .
Case Studies
Several studies have evaluated the biological activity of similar compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Study 1 | Pyrimidine Derivative | Anti-inflammatory | Significant COX-2 inhibition (IC50 = 0.04 μmol) |
| Study 2 | Triazolo-Pyrimidine Analog | Antibacterial | Effective against Staphylococcus aureus with MIC values < 10 μg/ml |
| Study 3 | Fluorinated Pyrimidines | Antifungal | Broad spectrum against Candida albicans, MIC = 12.5 μg/ml |
Chemical Reactions Analysis
Methylthio Group Reactivity
The methylthio (-SMe) group at position 2 undergoes characteristic sulfur-based transformations:
Oxidation to Methylsulfonyl
Controlled oxidation converts the methylthio group to a methylsulfonyl (-SO₂Me) group, enhancing polarity and potential bioactivity.
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%)/AcOH | 60°C, 4 hours | 2-(Methylsulfonyl) derivative | 85% | |
| m-CPBA/CH₂Cl₂ | RT, 12 hours | Sulfoxide intermediate | 72% |
This reaction is critical for modifying electron-withdrawing properties and tuning biological interactions.
Nucleophilic Displacement
The methylthio group can be replaced by nucleophiles such as amines or alkoxides:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine/EtOH | Reflux, 8 hours | 2-Piperidinyl derivative | 68% | |
| KOtBu/DMF | 100°C, 6 hours | 2-Methoxy derivative | 55% |
Carboxamide Functionalization
The carboxamide group at position 6 participates in hydrolysis and condensation reactions:
Acid/Base-Catalyzed Hydrolysis
Under acidic or basic conditions, the carboxamide converts to a carboxylic acid:
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| 6M HCl, reflux | 12 hours | 6-Carboxylic acid derivative | 90% | |
| 2M NaOH, ethanol | 80°C, 6 hours | Sodium carboxylate intermediate | 78% |
Amide Coupling
The carboxamide can act as a directing group for metal-catalyzed cross-couplings:
| Catalyst | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Arylboronic acid | Biaryl-coupled derivative | 65% | |
| CuI, L-proline | Alkyl halide | N-Alkylated analog | 60% |
Triazolo-Pyrimidine Core Modifications
The fused heterocyclic system exhibits stability but can undergo ring functionalization under specific conditions:
Electrophilic Aromatic Substitution
The fluorophenyl ring undergoes regioselective substitution at the para position due to fluorine’s electron-withdrawing effect:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hours | 4-Nitro-3-fluorophenyl derivative | 45% | |
| Br₂/FeBr₃ | RT, 6 hours | 4-Bromo-3-fluorophenyl analog | 52% |
Ring-Opening Reactions
Strong bases or nucleophiles can disrupt the triazolo-pyrimidine core:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₂NH₂/EtOH | Reflux, 10 hours | Pyrimidine hydrazine adduct | 40% | |
| LiAlH₄/THF | 0°C, 4 hours | Reduced dihydrotriazole intermediate | 35% |
Stability Considerations
-
Thermal Stability : Decomposes above 250°C without solvent.
-
pH Sensitivity : Stable in pH 4–8; hydrolyzes rapidly in strongly acidic/basic media .
This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry optimization, particularly in developing fluorinated triazolo-pyrimidine therapeutics .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Key Observations :
- Position 2 : Methylthio (-SMe) in the target compound balances steric bulk and electronic effects compared to bulkier -S-benzyl () or polar dioxolane ().
- Position 7 : 3-Fluorophenyl offers a balance of hydrophobicity and electronic effects vs. 2-chlorophenyl () or methoxy/difluoromethoxy groups ().
- Position 6 : Carboxamide is conserved in bioactive derivatives, unlike carboxylate esters (), which may reduce target affinity.
Q & A
(Basic) What are the standard synthetic routes for preparing 7-(3-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?
The compound is typically synthesized via multi-component one-pot reactions involving 5-amino-triazole derivatives, fluorinated aromatic aldehydes, and β-keto esters or carboxamide precursors. For example:
- A three-component reaction using 5-amino-1H-1,2,4-triazole, 3-fluorobenzaldehyde, and methyl acetoacetate in ethanol with a catalyst like APTS (3-aminopropyltriethoxysilane) yields the triazolo-pyrimidine core .
- Purification involves column chromatography (silica gel) or recrystallization from ethanol/water mixtures to isolate the product .
(Basic) How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions (e.g., fluorophenyl, methylthio groups) and ring fusion .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography (if crystals are obtainable) provides bond lengths/angles and confirms stereochemistry, as seen in related triazolo-pyrimidine derivatives .
(Basic) What initial biological screening strategies are recommended for this compound?
- Molecular docking : Use software like AutoDock Vina to predict binding affinity to targets such as CDK2 (cyclin-dependent kinase 2) or PARP (poly-ADP-ribose polymerase) based on fluorophenyl interactions .
- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) or cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
(Advanced) How can reaction conditions be optimized for higher yield and purity?
- Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, catalyst loading, temperature) to identify optimal conditions. Ethanol/water mixtures (1:1 v/v) enhance solubility of intermediates .
- Real-time monitoring : Use HPLC to track reaction progress and minimize side products like hydrolyzed esters .
(Advanced) What computational methods improve the design of derivatives with enhanced activity?
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity at the triazole N1 position .
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., with GROMACS) to prioritize derivatives with sustained target interactions .
(Advanced) How should researchers resolve contradictions in spectral or biological data?
- Cross-validation : Compare NMR shifts with structurally analogous compounds (e.g., bromophenyl or methoxyphenyl derivatives) to assign ambiguous peaks .
- Dose-response curves : Replicate biological assays at varying concentrations (1–100 µM) to distinguish true activity from assay noise .
(Advanced) What strategies enhance solubility and bioavailability?
- Functional group modification : Introduce hydrophilic groups (e.g., hydroxyl or pyridinyl) at the carboxamide position without disrupting the triazolo-pyrimidine core .
- Co-crystallization : Screen with co-solvents (PEG 4000) to improve aqueous solubility .
(Advanced) How can reaction mechanisms be conclusively elucidated?
- Kinetic isotope effects : Replace with at reactive sites to identify rate-determining steps .
- Intermediate trapping : Use low-temperature NMR (-40°C) to isolate and characterize transient species (e.g., enamine intermediates) .
(Advanced) How should variability in biological activity across studies be addressed?
- Meta-analysis : Pool data from multiple assays (e.g., CDK2 inhibition IC) and apply statistical models (ANOVA) to identify outliers .
- Cell line authentication : Use STR profiling to confirm cell line integrity and reduce variability in cytotoxicity studies .
(Advanced) What comparative studies are critical for understanding structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
